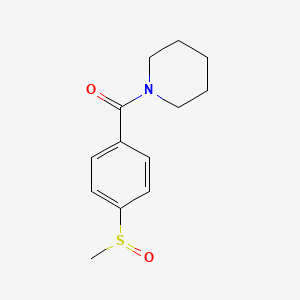
2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one, also known as MPHP or 4'-Methyl-α-pyrrolidinohexiophenone, is a synthetic cathinone that has gained popularity in the research community due to its potential applications in scientific research. MPHP belongs to the class of psychoactive substances known as designer drugs, which are created by modifying the chemical structure of existing drugs to produce new compounds with similar or enhanced effects.
作用機序
The mechanism of action of 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin, resulting in increased levels of these neurotransmitters in the brain. This leads to the activation of the reward pathway in the brain, resulting in feelings of euphoria and increased energy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one are similar to those of other cathinones. These effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances. Long-term use of 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one has been associated with the development of addiction and other adverse health effects.
実験室実験の利点と制限
One of the advantages of using 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one in scientific research is its potency and selectivity for the dopamine, norepinephrine, and serotonin transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, the use of 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one in lab experiments is limited by its potential for abuse and the lack of information on its long-term effects on human health.
将来の方向性
There are several future directions for research on 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one. One area of research is the development of new and more selective cathinones that can be used as research tools for studying the central nervous system. Another area of research is the investigation of the long-term effects of 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one on human health, including its potential for addiction and other adverse health effects. Additionally, research on the development of new treatments for addiction to cathinones such as 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one is needed to address the growing problem of designer drug abuse.
合成法
The synthesis of 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one involves the condensation of 4-phenylpiperidine with 2-methyl-1-butanone in the presence of a catalyst such as aluminum chloride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one has been studied extensively for its potential applications in scientific research. One of the areas of research that 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one has been investigated for is its effects on the central nervous system. Studies have shown that 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one acts as a potent psychostimulant, producing effects similar to those of other cathinones such as methamphetamine and cocaine.
特性
IUPAC Name |
2-methyl-1-(4-phenylpiperidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-3-13(2)16(18)17-11-9-15(10-12-17)14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRSNUPWPGVYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7509451.png)
![4-[(4-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509456.png)
![2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7509460.png)



![3,6-dichloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B7509485.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide](/img/structure/B7509496.png)


![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)

